N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide
Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a morpholine ring and a 4-methylphenyl group. While direct data on its molecular formula and weight are unavailable in the provided evidence, its structure can be inferred from analogs (e.g., : C₂₁H₃₂N₄O₃ for a propyl-substituted variant).
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-18-5-8-21(9-6-18)27-25(31)24(30)26-17-23(29-12-14-32-15-13-29)20-7-10-22-19(16-20)4-3-11-28(22)2/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHMPNOKVVYHJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroquinoline ring.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Coupling with Ethanediamide: The final step involves coupling the tetrahydroquinoline-morpholine intermediate with ethanediamide using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Receptor Binding: Its structure allows for interactions with various biological receptors, which can be exploited in the development of therapeutic agents.
Medicine
Drug Development: Due to its potential biological activity, the compound is of interest in the development of new pharmaceuticals, particularly in the areas of oncology and neurology.
Industry
Polymer Synthesis: The compound can be used as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N’-(4-methylphenyl)ethanediamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparison Table
Key Comparative Insights
Substituent Effects on Bioactivity
- 4-Methylphenyl vs. 4-Fluorophenyl ( vs. Fluorine’s electronegativity could also alter electronic interactions in target proteins.
- This contrasts with the hydrophobic 4-methylphenyl group in the target compound.
Heterocyclic Modifications
- Morpholin-4-yl vs. Piperidin-1-yl (Target Compound vs. ):
Morpholine’s oxygen atom increases polarity, enhancing solubility and hydrogen-bonding capacity compared to piperidine. This could improve pharmacokinetic properties.
Bioactivity Trends
- The QOD in demonstrates antimalarial activity via falcipain inhibition. The target compound’s structural similarity (tetrahydroquinoline core, ethanediamide linker) suggests analogous mechanisms, though experimental validation is required.
Research Implications and Limitations
Antimalarial Potential: The tetrahydroquinoline-morpholine scaffold aligns with known falcipain inhibitors, warranting further investigation.
SAR (Structure-Activity Relationship): Substituent variations (e.g., 4-methylphenyl vs. benzodioxol) highlight opportunities for optimizing potency and selectivity.
Synthetic Challenges: The morpholine and tetrahydroquinoline moieties may complicate synthesis, necessitating advanced methodologies (e.g., ’s triazine-based protocols).
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(4-methylphenyl)ethanediamide is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a tetrahydroquinoline moiety, which is known for its various pharmacological activities. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is , and it has unique structural characteristics that contribute to its biological properties. The presence of the tetrahydroquinoline and morpholine groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₈N₂ |
| Molecular Weight | 284.44 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The tetrahydroquinoline structure is known to exhibit neuroprotective effects and may influence neurotransmitter systems.
Pharmacological Effects
Research indicates that compounds with similar structures have shown various pharmacological effects, including:
- Antioxidant Activity : Compounds with tetrahydroquinoline derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : There is evidence suggesting that tetrahydroquinoline derivatives may protect against neurodegenerative diseases by modulating signaling pathways involved in neuronal survival.
- Antidepressant Activity : Some studies have linked tetrahydroquinoline derivatives to antidepressant-like effects through their action on serotonin and dopamine receptors.
Case Studies
- Neuroprotective Study : A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of tetrahydroquinoline derivatives. The results indicated that these compounds could reduce neuronal apoptosis in models of neurodegeneration, suggesting potential therapeutic applications for diseases such as Alzheimer's and Parkinson's disease .
- Antioxidant Evaluation : In a comparative study on various tetrahydroquinoline derivatives, one compound demonstrated significant antioxidant activity in vitro, outperforming standard antioxidants like ascorbic acid. This suggests a promising role for this compound in preventing oxidative damage .
- Behavioral Studies : A behavioral study assessed the antidepressant-like effects of related compounds in animal models. The findings revealed that these compounds significantly improved depressive symptoms through modulation of monoamine levels in the brain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
